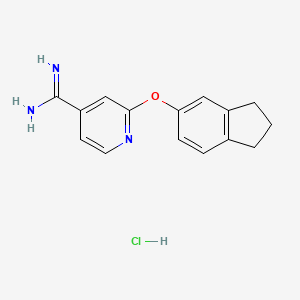

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride

概要

説明

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety with a pyridine ring, making it a valuable subject for studies in medicinal chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride typically involves multiple steps, starting with the preparation of the indene and pyridine intermediates. The indene moiety can be synthesized through a series of reactions, including cyclization and reduction processes. The pyridine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

化学反応の分析

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of prostate cancer cell lines through androgen receptor antagonism . This suggests that Dihydro-Indene-Pyridine might also have similar effects, making it a candidate for further investigation in cancer therapeutics.

Kinase Inhibition

This compound has been noted for its potential as an inhibitor of specific kinases, such as Bub1 kinase, which is implicated in various cellular processes including mitosis and cancer progression . The inhibition of such kinases can lead to the development of novel therapeutic strategies against tumors.

Androgen Receptor Modulation

The compound's structure suggests it may interact with androgen receptors, which are crucial in the development and progression of certain cancers, particularly prostate cancer. By modulating these receptors, it could potentially serve as a therapeutic agent that inhibits tumor growth while minimizing side effects associated with traditional therapies .

Chymase Inhibition

Another potential application is in cardiovascular disease treatment through the inhibition of chymase, an enzyme involved in cardiac remodeling and hypertension. Compounds with similar structures have been shown to effectively inhibit this enzyme, thus providing a pathway for therapeutic development against cardiovascular disorders .

Case Studies

作用機序

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Indole derivatives: These compounds share a similar indene moiety and are known for their diverse biological activities.

Pyridine derivatives: These compounds feature the pyridine ring and are widely studied for their pharmacological properties.

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride is unique due to its combination of the indene and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

生物活性

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14ClN3O

- Molecular Weight : 253.71 g/mol

- CAS Number : 1211540-79-2

The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.

Research has indicated that this compound exhibits several mechanisms of action:

- Phosphodiesterase Inhibition : The compound acts as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and neuronal signaling .

- Anti-inflammatory Effects : By modulating cAMP levels, the compound demonstrates anti-inflammatory properties. This is particularly relevant in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

In vitro Studies

In vitro assays have shown that this compound effectively inhibits PDE4 with an IC50 value in the nanomolar range. For example:

| Compound | IC50 (nM) | Assay Type |

|---|---|---|

| This compound | 140 | Enzyme Assay |

| Control Compound | 550 | Cell-Based Assay |

These results indicate strong potency compared to other known PDE inhibitors .

In vivo Studies

In vivo studies have demonstrated that oral administration of the compound reduces airway hyperreactivity in animal models of asthma. For instance:

- Model : Ovalbumin-induced asthmatic mice

- Dosage : 18.3 mg/kg daily

- Outcome : Significant reduction in eosinophil peroxidase activity and improved lung histology were observed .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Respiratory Diseases : Its anti-inflammatory properties position it as a candidate for treating asthma and COPD.

- Neurological Disorders : The neuroprotective effects may offer therapeutic avenues for diseases such as Alzheimer's or Parkinson's disease.

- Cancer Therapy : Given its ability to inhibit specific pathways involved in tumor growth, further exploration into its use as an adjunct therapy in cancer treatment is warranted .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear lab coats, gloves, and safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .

- First Aid Measures :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist .

- Skin Contact : Remove contaminated clothing, rinse skin with water for 15 minutes, and consult a physician if irritation occurs .

- Eye Exposure : Rinse eyes with water for 10–15 minutes; remove contact lenses if present .

- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. What are the key steps for synthesizing pyridine-derived carboximidamide compounds like this target molecule?

- Methodological Answer :

- Reaction Design : Base-mediated coupling reactions (e.g., NaOH in dichloromethane) are commonly used for ether linkages, as seen in analogous syntheses of indenyloxy-pyridine derivatives .

- Purification : Column chromatography or recrystallization is recommended for isolating intermediates. Purity (>99%) can be confirmed via HPLC or NMR .

- Yield Optimization : Adjust stoichiometry, solvent polarity, and reaction time. For example, dichloromethane as a solvent may enhance reaction homogeneity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., indenyloxy and carboximidamide groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₆N₃O·HCl = theoretical 293.08 g/mol).

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>99%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Variable Screening : Use factorial designs to test critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design could evaluate NaOH concentration, reaction time, and solvent polarity .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. Evidence from similar syntheses suggests dichloromethane/NaOH systems achieve >80% yield under controlled conditions .

- Data Validation : Replicate center points to confirm reproducibility and minimize experimental error .

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in the coupling reaction between indenol and pyridine precursors .

- Reaction Path Search : Tools like GRRM or IRC analysis can identify energetically favorable pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction databases to predict solvent effects or catalytic activity, accelerating condition screening .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or byproduct formation)?

- Methodological Answer :

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, unreacted indenol or hydrolyzed intermediates may explain yield variations .

- Parameter Sensitivity Testing : Isolate variables (e.g., moisture levels, oxygen sensitivity) through controlled experiments .

- Statistical Validation : Apply ANOVA to determine if yield differences are statistically significant or due to random error .

Q. What interdisciplinary approaches can enhance the development of derivatives of this compound?

- Methodological Answer :

- Hybrid Experimental-Computational Workflows : Integrate synthetic data with computational predictions to prioritize high-potential derivatives. For example, ICReDD’s feedback loop combines quantum calculations and experimental validation to streamline discovery .

- Materials Informatics : Use cheminformatics tools (e.g., QSAR models) to correlate structural features (e.g., indenyloxy substitution) with bioactivity or stability .

Q. How can membrane separation technologies improve the purification of this compound?

- Methodological Answer :

- Nanofiltration : Use membranes with tailored pore sizes (1–10 nm) to separate the target molecule from smaller byproducts or salts .

- Solvent Resistance : Select chemically stable membranes (e.g., polyamide) compatible with polar aprotic solvents like dichloromethane .

- Process Integration : Combine membrane filtration with traditional methods (e.g., crystallization) to achieve >99.5% purity .

特性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O.ClH/c16-15(17)12-6-7-18-14(9-12)19-13-5-4-10-2-1-3-11(10)8-13;/h4-9H,1-3H2,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNJKFZMXDLYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC=CC(=C3)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。